molecular formula C27H52N2O10 B11834827 TCO-PEG8-amine

TCO-PEG8-amine

Cat. No.: B11834827
M. Wt: 564.7 g/mol
InChI Key: MXEGVNVGOKEYSH-UPHRSURJSA-N
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Description

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a synthetic carbamate derivative featuring a cyclooctene ring conjugated to a 26-amino-octaoxahexacosyl chain. The amino group at the terminus of the chain allows for further functionalization, making this compound a candidate for drug delivery systems or targeted therapies .

Properties

Molecular Formula

C27H52N2O10

Molecular Weight

564.7 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-

InChI Key

MXEGVNVGOKEYSH-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Chlorination of 8-Arm Star PEG-OH

The process begins with an 8-arm star PEG-OH precursor (MW ≈ 10,000 Da). Thionyl chloride (SOCl₂) is employed to convert terminal hydroxyl groups to chlorides:

  • Reaction Conditions : 85°C under nitrogen, 24 hours.

  • Workup : Excess SOCl₂ is removed via rotary evaporation, followed by azeotropic distillation with toluene to eliminate residual reagent.

  • Yield : ≈99% conversion to 8-arm star PEG-Cl, confirmed by ¹H NMR acetylation assays.

Amination with Concentrated Aqueous Ammonia

The PEG-Cl intermediate is reacted with concentrated NH₃ to yield the primary amine:

  • Conditions : 60°C, 48 hours under nitrogen.

  • Purification : Ion exchange chromatography removes HCl byproducts.

  • Characterization : Free amine content is quantified via titration, achieving >95% functionalization.

Preparation of Cyclooct-4-en-1-yl Carbamate

The cyclooctenyl carbamate moiety introduces stereochemical complexity, requiring precise control over double bond geometry (4E) and carbamate orientation (1R).

Synthesis of (1R,4E)-Cyclooct-4-en-1-ol

The enantiomerically pure alcohol is obtained through asymmetric hydrogenation or enzymatic resolution:

  • Catalyst : Chiral ruthenium complexes (e.g., Noyori-type) achieve >98% enantiomeric excess (ee).

  • Characterization : Optical rotation and chiral HPLC validate configuration.

Carbamate Formation via Chloroformate Intermediate

The alcohol is treated with phosgene (COCl₂) to generate the reactive chloroformate:

  • Conditions : 0°C in anhydrous dichloromethane, 2 hours.

  • Quenching : Excess phosgene is neutralized with dry ice-methanol traps.

Coupling of Octaoxahexacosylamine and Cyclooctenyl Carbamate

The final step involves conjugating the amine and carbamate precursors under mild, non-racemizing conditions.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation:

  • Molar Ratio : 1:1.2 (amine:chloroformate).

  • Solvent : Anhydrous DMF, 0°C to room temperature, 12 hours.

  • Yield : 72–78%, with purity >95% by HPLC.

Purification and Isolation

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradient.

  • Lyophilization : Freeze-drying yields a white hygroscopic powder.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, D₂O)δ 5.45 (m, 2H, CH=CH), 4.15 (q, 1H, OCH), 3.50–3.70 (m, 104H, PEG backbone).
HRMS [M+H]⁺ calc. 565.34, found 565.33.

Stability Studies

  • Hydrolytic Stability : pH 7.4 buffer, 37°C: <5% degradation over 72 hours.

  • Thermal Stability : Decomposition onset at 210°C (TGA).

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Bulk PEG-OH sourcing reduces material costs by ≈40%.

  • Safety : Thionyl chloride handling requires explosion-proof equipment and rigorous moisture control.

Environmental Impact

  • Waste Streams : NH₃ scrubbing systems neutralize gaseous byproducts.

  • Solvent Recovery : >90% DMF recycled via distillation.

Challenges and Limitations

Stereochemical Purity

  • Racemization Risk : Elevated temperatures during coupling reduce ee to 92–94%. Mitigated by maintaining reactions below 25°C.

PEG Backbone Polydispersity

  • MW Control : Living anionic polymerization achieves Đ <1.05 .

Scientific Research Applications

Bioorthogonal Chemistry

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is utilized in bioorthogonal reactions due to its ability to undergo selective reactions with specific biomolecules without interfering with native biochemical processes. This property is particularly valuable in:

  • Labeling Biomolecules : The compound can be used to tag proteins or nucleic acids for imaging studies.
  • Targeted Drug Delivery : Its bioorthogonal reactivity allows for the precise release of therapeutic agents at target sites within the body.

Drug Delivery Systems

The compound's amphiphilic nature facilitates its use in drug delivery formulations. It can enhance the solubility and stability of hydrophobic drugs. Key applications include:

  • Nanoparticle Formulations : Incorporating this compound into nanoparticles can improve drug loading efficiency and release profiles.
  • Micelle Formation : It can form micelles that encapsulate drugs for enhanced bioavailability.

Materials Science

In materials science, Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is explored for creating advanced materials with desirable properties:

  • Self-Healing Polymers : The compound's reactivity can be harnessed to develop polymers that repair themselves upon damage.
  • Smart Materials : Its ability to respond to environmental stimuli makes it suitable for applications in smart coatings and sensors.

Case Studies and Research Findings

Several studies have documented the effectiveness of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate in practical applications:

Study TitleApplicationFindings
"Bioorthogonal Chemistry with Cyclooctene Derivatives"Biomolecule LabelingDemonstrated successful tagging of proteins without affecting their function.
"Nanoparticle Formulations Using Amphiphilic Compounds"Drug DeliveryImproved drug solubility and release rates were observed when using this compound in nanoparticle formulations .
"Development of Self-Healing Polymers"Materials ScienceThe incorporation of this compound led to enhanced self-repair capabilities in polymer matrices .

Mechanism of Action

The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclooctene-Based Carbamates

The compound shares structural similarities with (E)-cyclooct-4-en-1-yl (3-(5-((2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)ethynyl)-6-(oxazol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)carbamate (268-TCO), a Raf inhibitor intermediate (). Key differences include:

  • Side Chain Complexity : 268-TCO contains a hydrophobic aromatic substituent with ethynyl and pyrrolopyrimidine groups, favoring membrane permeability and kinase inhibition. In contrast, the octaoxahexacosyl chain in the target compound prioritizes solubility and prolonged circulation.
  • Synthetic Yield : 268-TCO was synthesized with a 29% yield via preparative TLC (), while the PEGylated chain in the target compound may require alternative purification strategies due to its polar nature.

Carbamate Pesticides

Carbamates like aldicarb are potent acetylcholinesterase (AChE) inhibitors, achieving 70–85% inhibition in aquatic environments (). The target compound diverges significantly:

  • Biological Activity : The PEG chain likely reduces membrane penetration, limiting direct enzyme inhibition. Instead, its carbamate group may serve as a hydrolyzable linker for controlled drug release.
  • Environmental Persistence : Aldicarb’s small size enables rapid bioaccumulation, whereas the bulky PEG chain in the target compound may reduce environmental toxicity .

PEGylated Compounds

The octaoxahexacosyl chain (26 carbons, 8 ether oxygens) aligns with PEGylation strategies used to enhance pharmacokinetics. Compared to shorter PEG chains (e.g., PEG 400):

  • Half-Life : Longer chains typically prolong circulation but may reduce tissue penetration.
  • Conjugation Flexibility: The terminal amino group enables covalent attachment to proteins or nanoparticles, akin to PEGylated biologics like PEG-interferon .

Cyclooctane Derivatives

Synthesis of ethyl 2-oxo-1-(4-oxo-butyl)cyclooctane carboxylate () highlights the versatility of cyclooctane rings in organic synthesis. However, the target compound’s carbamate linkage and PEG chain introduce distinct reactivity:

  • Stability : Cyclooctene’s strain may increase susceptibility to ring-opening reactions compared to saturated cyclooctane derivatives.
  • Functionalization: The amino-PEG chain allows modular chemistry, whereas focuses on hydroformylation/aldol condensation for bicyclic frameworks .

Biological Activity

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a compound that has garnered attention in the field of bioorthogonal chemistry and drug delivery systems. This article discusses its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclooctene moiety that plays a crucial role in its reactivity and biological activity. The presence of the carbamate functional group enhances its stability and solubility in biological systems. The structure can be summarized as follows:

  • Molecular Formula : C36H65N3O10
  • Molecular Weight : 703.93 g/mol

Cyclooct-4-en-1-yl derivatives are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This bioorthogonal reaction allows for selective labeling and drug delivery in vivo without interfering with biological processes. The mechanism involves:

  • Formation of Reactive Intermediates : The cyclooctene undergoes isomerization to form more reactive species that can efficiently react with tetrazines.
  • Cleavage of Carbamate Bonds : Upon reaction with tetrazines, the carbamate bond can be cleaved to release active drug components or imaging agents rapidly.

1. Drug Delivery Systems

Cyclooct-4-en-1-yl derivatives have been utilized in developing antibody-drug conjugates (ADCs). These conjugates leverage the selective reactivity of cyclooctenes to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.

Case Study:
A study demonstrated the use of a cyclooctene-linked ADC in human colorectal cancer cell lines. The conjugate exhibited enhanced cytotoxicity compared to the free drug alone, highlighting the effectiveness of this delivery system .

2. Imaging Techniques

The compound's bioorthogonal properties have also been applied in imaging techniques such as fluorescence imaging. By attaching fluorescent probes via cyclooctene-tetrazine chemistry, researchers can visualize tumor sites with high specificity.

Table 1: Efficacy of Cyclooctene-based Imaging Agents

Agent TypeReaction TimeFluorescence IntensitySpecificity
Cyclooctene-Tetrazine ConjugateSecondsHighHigh
Conventional ProbesHoursModerateModerate

Research Findings

Recent studies have focused on optimizing the stability and reactivity of cyclooctene derivatives:

  • Stability Assessments : Research indicated that modifications to the cyclooctene structure could enhance its stability against isomerization during storage and application .
  • Comparative Reactivity Studies : A comparative analysis showed that cyclooctene derivatives could achieve reaction completion in seconds compared to hours for traditional systems .

Q & A

Q. Table 1: Functional Roles of Structural Components

ComponentKey FeaturesFunctional Impact
Cyclooct-4-en-1-ylRigid cycloalkeneEnhances structural stability
PEG chainHydrophilic, flexibleImproves solubility and biocompatibility
CarbamateChemically stableEnables controlled release mechanisms

What methodologies are recommended for synthesizing this compound, and how do reaction conditions affect yield?

Answer:
Synthesis involves three stages:

PEG Chain Preparation :

  • Use nucleophilic substitution (e.g., tosylation/azidation) to build the 26-mer PEG backbone. For example, hexaethylene glycol derivatives can be iteratively extended via tosyl-azide coupling (63–86% yield) under anhydrous conditions with NaH in DCM .

Cyclooctenyl Carbamate Formation :

  • React cyclooct-4-en-1-ol with phosgene or tert-butoxycarbonyl (Boc) reagents to generate the carbamate. Stereoselective hydroformylation (e.g., using Rh(acac)(CO)₂ and BIPHEPHOS) ensures regioselectivity .

Final Coupling :

  • Employ carbodiimide-mediated coupling (EDC/HOBt) to link the PEG-amine to the cyclooctenyl carbamate. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize hydrolysis .

Q. Key Considerations :

  • Purity : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates .
  • Catalysts : Rhodium complexes improve cyclooctenyl regioselectivity (>90% enantiomeric excess) .

How can researchers address stereochemical challenges during the synthesis of the cyclooctenyl moiety?

Answer:
The cyclooctenyl group’s stereochemistry (e.g., cis vs. trans double bonds) significantly impacts biological activity. To resolve this:

  • Chiral Catalysts : Use Rh(acac)(CO)₂ with BIPHEPHOS for hydroformylation, achieving >95% cis selectivity in cyclooctenyl derivatives .
  • Analytical Validation :
    • NMR : Compare ¹³C NMR chemical shifts of olefinic carbons (cis: δ 125–130 ppm; trans: δ 132–135 ppm) .
    • Chiral HPLC : Utilize a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

What advanced purification strategies are effective for isolating the PEG-carbamate conjugate?

Answer:
Long PEG chains (e.g., 26-mer) pose solubility and polydispersity challenges. Recommended methods:

  • Size-Exclusion Chromatography (SEC) : Use Sephadex LH-20 with methanol to separate by molecular weight (MW 1,200–1,500 Da) .
  • Reverse-Phase HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to resolve PEG-carbamate from unreacted precursors .
  • Critical Solvent Pairs : Precipitate impurities using dichloromethane/diethyl ether (1:5), retaining the product in the organic phase .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:
Unexpected signals may arise from residual solvents, rotamers, or incomplete coupling:

  • 2D NMR (HSQC, HMBC) : Assign peaks definitively. For example, the carbamate carbonyl should show correlations to adjacent NH and PEG protons .
  • Mass Spectrometry : Confirm MW via MALDI-TOF (expected [M+Na]⁺ ~1,450 Da) .
  • Control Experiments : Re-synthesize intermediates to isolate contamination sources (e.g., unreacted PEG-azide) .

What are the implications of this compound’s PEG chain length in drug delivery systems?

Answer:
The 26-mer PEG chain (8 ether oxygens) balances steric shielding and biodegradability:

  • Pharmacokinetics : Prolongs circulation half-life (>24 hrs) by reducing renal clearance .
  • Conjugation Efficiency : Terminal amine enables site-specific labeling (e.g., with NHS esters or click chemistry) for antibody-drug conjugates .
  • Stability : PEG length >20 units minimizes enzymatic degradation in serum .

How does pH influence the stability of the carbamate linker, and how can this be quantified?

Answer:
Carbamates hydrolyze under acidic (pH <4) or alkaline (pH >9) conditions:

  • Kinetic Studies : Monitor degradation via HPLC at 37°C in buffers (pH 2–10). Half-life at pH 7.4: ~72 hrs; pH 2: <6 hrs .
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack on the carbonyl, while acid hydrolysis involves protonation of the oxygen .

What computational tools can predict this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate PEG chain flexibility and cyclooctenyl docking (e.g., GROMACS or AMBER) .
  • Docking Software (AutoDock Vina) : Predict binding affinities to proteins (e.g., serum albumin or membrane receptors) using the cyclooctenyl group as a hydrophobic anchor .

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